

# AMG8788: A Case of Mistaken Identity in TRPV1 Research

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An important clarification is necessary for researchers investigating chemical probes for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Based on available pharmacological data, the compound **AMG8788** is not a TRPV1 antagonist. Instead, scientific literature and supplier databases definitively characterize it as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

Evidence indicates **AMG8788** is an orally active antagonist of TRPM8 with a half-maximal inhibitory concentration (IC50) of 63.2 nM.[1] It has been utilized in research to investigate the role of TRPM8 in body temperature regulation.[1]

Given this discrepancy, creating a technical guide on **AMG8788** as a chemical probe for TRPV1 function would be inaccurate.

### **Alternative Chemical Probes for TRPV1 Function**

For researchers in need of a well-documented chemical probe for TRPV1, several compounds developed by Amgen (indicated by the "AMG" prefix) serve as excellent and widely cited alternatives. These include:

• AMG 9810: A potent, selective, and competitive antagonist of the TRPV1 receptor. It is active both in vitro and in vivo and inhibits channel activation by various stimuli, including capsaicin, heat, and acid.[2]



AMG 517: A TRPV1 antagonist that has progressed into clinical trials for pain treatment.[3][4]
 Its effects on capsaicin- and heat-induced activation of nociceptive nerve endings have been
 studied, though its use has been associated with hyperthermia, an on-target side effect of
 systemic TRPV1 blockade.[3][4]

Should a detailed technical guide on a validated TRPV1 antagonist be of interest, a comprehensive report on AMG 9810 or AMG 517 can be provided, adhering to the originally requested format including data tables, experimental protocols, and pathway visualizations.

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## References

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